N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine
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Overview
Description
N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a pyridine ring attached to an octahydro-isoindole moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to form the desired intermediate structures. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for continuous processing. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to produce derivatives with different properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its derivatives can be explored for their therapeutic properties, including anti-inflammatory, analgesic, and antiviral activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcomes. The pathways involved in these interactions are often studied using advanced analytical techniques, such as spectroscopy and molecular modeling.
Comparison with Similar Compounds
N-Methyl-N-(Pyridin-3-Ylmethyl)Octahydro-1H-Isoindol-4-Amine
N-Methyl-N-(Pyridin-4-Ylmethyl)Octahydro-1H-Isoindol-4-Amine
N-Methyl-N-(Pyridin-2-Ylmethyl)Isoindoline
Uniqueness: N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine stands out due to its specific substitution pattern on the pyridine ring and the octahydro-isoindole core. This unique structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-18(11-13-6-2-3-8-17-13)15-7-4-5-12-9-16-10-14(12)15/h2-3,6,8,12,14-16H,4-5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJJZJDPDVJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2CCCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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